(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-2-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-19-9-16-18-15(19)24(22,23)11-7-20(8-11)14(21)13-6-10-4-2-3-5-12(10)17-13/h2-6,9,11,17H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXKUMQPXUBNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazole ring through cyclization reactions. The azetidine ring is then incorporated via nucleophilic substitution reactions. Common reagents used in these steps include acetic acid, hydrochloric acid, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinoline derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted indole, triazole, and azetidine derivatives, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The triazole ring can inhibit specific enzymes, while the azetidine ring can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural relatives can be categorized based on core modifications:
Key Comparisons
Bioactivity Profiles: The target compound’s triazolylsulfonyl-azetidine moiety differentiates it from thiazole- or pyrazole-containing analogues (e.g., compounds in ). Sulfonyl groups are known to enhance metabolic stability and solubility compared to thioether or amino groups . The azetidine ring’s small size (4-membered) may confer greater conformational strain but improved binding specificity compared to larger heterocycles like thiazolidinones or pyrazoles .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of azetidine (e.g., sulfonylation) and indole coupling, similar to methods in and . However, azetidine’s reactivity demands precise temperature control, as seen in ’s low-temperature alkylation steps . By contrast, thiazolidinone derivatives () are synthesized via simpler condensations, yielding moderate-to-high yields (40–93%) .
Solubility and Stability: The sulfonyl group in the target compound may improve aqueous solubility compared to non-sulfonylated indole derivatives (e.g., ’s 8d or 10). However, the azetidine ring’s hydrophobicity could counterbalance this effect, necessitating empirical testing . Triazole-containing compounds (e.g., ) exhibit variable solubility depending on substituents; fluorinated aryl groups enhance lipid solubility but reduce metabolic stability .
Computational Similarity :
- Tanimoto and Dice similarity metrics () suggest the target compound shares moderate structural similarity with triazole-thioether derivatives () but low similarity with thiazole-indole hybrids (). This implies divergent bioactivity profiles .
Research Findings and Implications
- Hypothesized Targets : The compound’s triazolylsulfonyl group resembles sulfonamide-based kinase inhibitors (e.g., COX-2 inhibitors), while the indole-azetidine scaffold may target serotonin receptors or apoptotic pathways .
- Limitations: No direct bioactivity data exists for the target compound in the provided evidence. However, clustering analysis () indicates that structurally related compounds (e.g., triazole-sulfonyl hybrids) often cluster by mechanism, supporting prioritized testing for kinase or protease inhibition .
Biological Activity
The compound (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that integrates an indole ring, a triazole ring, and an azetidine ring. Each structural component contributes to its unique biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Overview
This compound can be represented as follows:
| Component | Structure |
|---|---|
| Indole Ring | A bicyclic structure known for diverse biological activity. |
| Triazole Ring | A five-membered ring with nitrogen atoms that exhibits antifungal and antibacterial properties. |
| Azetidine Ring | A four-membered saturated ring that is often involved in drug design due to its unique reactivity. |
Antimicrobial Properties
Research indicates that compounds containing both indole and triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-triazoles possess broad-spectrum antibacterial and antifungal activities. Specifically, compounds similar to the target compound demonstrated effective inhibition against various Gram-negative bacteria and fungi such as Candida albicans and Candida tropicalis .
Table 1: Antimicrobial Activity of Indole-Triazole Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 6f | Candida albicans | 2 µg/mL |
| Compound 6d | Candida glabrata | 16 µg/mL |
| Compound 6a-u | E. coli | 250 µg/mL |
Cytotoxicity Against Cancer Cells
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. The presence of the indole nucleus enhances its potential as an anticancer agent. Studies have reported significant cytotoxic activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating potent activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 27.3 |
| HCT-116 | 6.2 |
The mechanism by which This compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Gene Expression Modulation : It can alter the expression of genes associated with cell growth and apoptosis.
- Binding Interactions : The structural components allow for effective binding to various biomolecules, enhancing its therapeutic potential.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
Q & A
Q. How do solvent polarity and substituent positioning affect stability during storage?
- Stability Tests : Store in anhydrous DMSO at -20°C; avoid aqueous buffers (pH > 7) to prevent hydrolysis of the sulfonyl group .
- Substituent Impact : Electron-donating groups (e.g., methoxy) on the indole ring enhance oxidative stability in air .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
